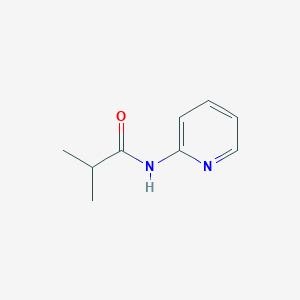
2-methyl-N-pyridin-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-pyridin-2-ylpropanamide is an organic compound that features a pyridine ring attached to a 2-methylpropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-2-ylpropanamide typically involves the reaction of 2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-methyl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-pyridyl)-2-methylpropanoic acid.
Reduction: Reduction of the amide group can yield N-(2-pyridyl)-2-methylpropanamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: N-(2-pyridyl)-2-methylpropanoic acid.
Reduction: N-(2-pyridyl)-2-methylpropanamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown potential as a pharmaceutical agent due to its interactions with biological targets. Research indicates that it may modulate various biological pathways, particularly those involved in inflammation and cancer. Its structural similarities to other bioactive compounds suggest that it could exhibit significant biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-N-(pyridin-3-yl)propanamide | C9H12N2O | Substituted at the 3-position of the pyridine ring |
| N-Ethyl-N-(pyridin-2-yl)propanamide | C10H13N2O | Ethyl group instead of methyl |
| N-Methyl-N-(pyridin-4-yl)propanamide | C9H12N2O | Substituted at the 4-position of the pyridine ring |
The specific substitution pattern on both the amide nitrogen and the pyridine ring influences its reactivity and biological properties compared to other similar compounds.
Anti-inflammatory Properties
In vitro studies have demonstrated that 2-methyl-N-pyridin-2-ylpropanamide can significantly reduce the production of pro-inflammatory cytokines. For instance:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results indicate a promising anti-inflammatory profile, suggesting potential therapeutic applications in conditions characterized by inflammation .
Anticancer Efficacy
Case studies have highlighted the compound's anticancer properties:
- Study on Ovarian Cancer : In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
This suggests that the compound may induce apoptosis and inhibit angiogenesis, making it a candidate for further investigation in cancer therapy .
Materials Science Applications
The unique structural features of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals enhances its potential use in catalysis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-pyridin-2-ylpropanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyridine ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
N-(2-Pyridyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(2-Pyridyl)benzamide: Contains a benzamide group, offering different steric and electronic properties.
N-(2-Pyridyl)thiourea: Features a thiourea group, which can form different types of interactions with molecular targets.
Uniqueness: 2-methyl-N-pyridin-2-ylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12) |
Clave InChI |
UJGGWVZXDWWEAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC=N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













